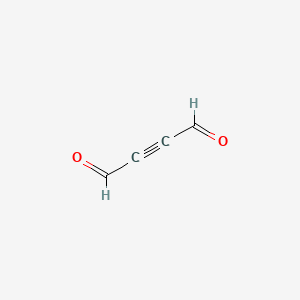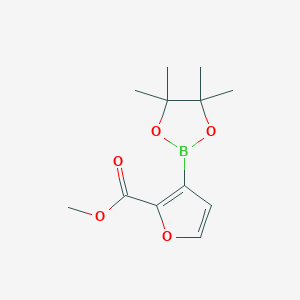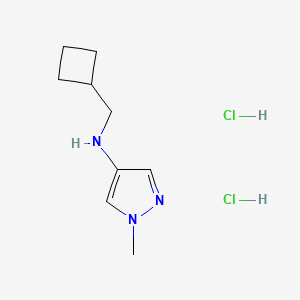
2-Butynedial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butynedial: is an organic compound with the molecular formula C₄H₂O₂. It is a highly reactive dialdehyde with a triple bond between the second and third carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 2-Butynedial can be synthesized through several methods. One common approach involves the oxidation of 2-butyne-1,4-diol using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to prevent over-oxidation.
Industrial Production Methods: Industrial production of this compound is less common due to its high reactivity and instability. it can be produced on a small scale for research purposes using the aforementioned synthetic routes. The production process involves the careful handling of reagents and strict control of reaction conditions to ensure the desired product is obtained with high purity.
化学反应分析
Types of Reactions: 2-Butynedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield 2-butynediol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, such as butynedioic acid.
Reduction: 2-Butynediol or other alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Butynedial has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Although less common, it can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-butynedial involves its highly reactive carbonyl groups and triple bond. These functional groups allow it to participate in various chemical reactions, including nucleophilic addition, oxidation, and reduction. The compound can interact with molecular targets such as enzymes, proteins, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the reaction and the target molecules.
相似化合物的比较
1,2-Butanediol: A diol with two hydroxyl groups on adjacent carbon atoms.
1,3-Butanediol: A diol with hydroxyl groups on the first and third carbon atoms.
1,4-Butanediol: A diol with hydroxyl groups on the first and fourth carbon atoms.
2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms.
Comparison: 2-Butynedial is unique due to its triple bond and dialdehyde structure, which confer distinct reactivity compared to the butanediols. While butanediols are primarily used as solvents and intermediates in polymer production, this compound’s reactivity makes it valuable for specialized applications in organic synthesis and research.
属性
CAS 编号 |
21251-20-7 |
|---|---|
分子式 |
C4H2O2 |
分子量 |
82.06 g/mol |
IUPAC 名称 |
but-2-ynedial |
InChI |
InChI=1S/C4H2O2/c5-3-1-2-4-6/h3-4H |
InChI 键 |
AZEBXWRLBFPUTO-UHFFFAOYSA-N |
规范 SMILES |
C(=O)C#CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 8-aminobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15296729.png)


![lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate](/img/structure/B15296744.png)
![N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15296752.png)
![Benzyl 1-(hydroxymethyl)-5-(2-methoxyethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15296764.png)
![1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B15296779.png)
![2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate](/img/structure/B15296788.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296795.png)
